2-Acetylacteoside
Overview
Description
2’-Acetylacteoside is a phenylethanoid glycoside isolated from plants such as Brandisia hancei and Cistanche deserticola . This compound is known for its diverse biological activities, including free radical scavenging and inhibition of free radical-induced hemolysis of red blood cells . It has a molecular formula of C31H38O16 and a molecular weight of 666.62 g/mol .
Scientific Research Applications
2’-Acetylacteoside has a wide range of scientific research applications:
Mechanism of Action
Target of Action
2-Acetylacteoside is a phenylethanoid glycoside that has been found in C. deserticola . It selectively inhibits aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism. This enzyme plays a crucial role in the development of long-term complications of diabetes mellitus .
Mode of Action
This compound interacts with its target, aldose reductase, by selectively inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, a process that can lead to harmful effects when uncontrolled, especially in the context of hyperglycemia in diabetes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyol pathway of glucose metabolism . By inhibiting aldose reductase, this compound prevents the accumulation of sorbitol, which can cause osmotic stress and contribute to diabetic complications .
Result of Action
The inhibition of aldose reductase by this compound can prevent the accumulation of sorbitol, thereby mitigating osmotic stress and potential cellular damage . This can be particularly beneficial in the context of diabetes, where uncontrolled glucose levels can lead to an overactive polyol pathway and subsequent cellular damage .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Acetylacteoside plays a crucial role in biochemical reactions, primarily through its antioxidant activity. It scavenges superoxide radicals and inhibits free radical-induced hemolysis of red blood cells . The compound interacts with several enzymes, including aldose reductase, which it selectively inhibits over maltase and sucrase . Additionally, this compound has been shown to decrease glutamate-induced cytotoxicity in primary rat cortical neurons and protect primary mouse hepatocytes against D-galactosamine-induced cytotoxicity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In UVB-irradiated HaCaT cells, it effectively decreases UVB-induced matrix metalloproteinase-1 expression and stimulates type I procollagen synthesis through the inhibition of the mitogen-activated protein kinase/activator protein-1 pathway and activation of the transforming growth factor-beta/Smad pathway . Moreover, this compound significantly reduces UVB-induced reactive oxygen species and thymus and activation-regulated chemokine secretion, which involves the inhibition of the nuclear factor-kappa B/inhibitor of kappa B alpha pathway and stimulation of the nuclear factor erythroid 2-related factor 2 antioxidant defense system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition. It selectively inhibits aldose reductase, which plays a role in the polyol pathway of glucose metabolism . The compound also binds to targets associated with vascular disease and atherosclerosis, as revealed by molecular docking studies . Additionally, this compound activates the nuclear factor erythroid 2-related factor 2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -20°C for up to one month and -80°C for up to six months . Long-term studies have shown that this compound maintains its antioxidant and protective effects on cells over extended periods . Its stability and efficacy may be influenced by factors such as light and moisture exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In ovariectomized mice, doses ranging from 10 to 40 mg/kg have been shown to prevent decreases in bone strength . Higher doses may lead to toxic or adverse effects, although specific threshold effects and toxicity levels have not been extensively documented . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylethanoid glycoside biosynthetic pathway . It interacts with enzymes such as phenylalanine ammonia-lyase, aldehyde dehydrogenase, and glucosyltransferase, which are involved in the biosynthesis of phenylethanoid glycosides . The compound also affects metabolic flux and metabolite levels, contributing to its diverse biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its solubility and affinity for specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. In sesame plants, acteoside, a related compound, accumulates in the veins and glandular trichomes of leaf blades . This localization is likely directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Acetylacteoside can be synthesized through the acetylation of acteoside. The process involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and is followed by purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of 2’-acetylacteoside involves extraction from natural sources like Cistanche deserticola. The plant material is subjected to solvent extraction using methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Acetylacteoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: Acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Phenolic compounds.
Substitution: Derivatives with substituted functional groups.
Comparison with Similar Compounds
Acteoside: A non-acetylated phenylethanoid glycoside with similar antioxidant properties.
Echinacoside: Another phenylethanoid glycoside with comparable biological activities.
Verbascoside: A closely related compound with similar structural features and biological effects.
Uniqueness of 2’-Acetylacteoside: 2’-Acetylacteoside is unique due to its acetyl group, which enhances its stability and biological activity compared to non-acetylated counterparts like acteoside . This modification allows for improved antioxidant properties and selective enzyme inhibition, making it a valuable compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERZNQPBWWLMW-OMRKUVHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2'-acetylacteoside exert its anti-cancer effects?
A1: 2'-Acetylacteoside exhibits anti-cancer activity through multiple mechanisms. In T-cell lymphoma cells, it induces both apoptosis and pyroptosis. [] This compound elevates p53 levels by inhibiting the SIRT2-MDM2/P300 and PI3K/AKT signaling pathways while activating the PTEN-Bax pathway. [] Additionally, 2'-acetylacteoside triggers pyroptosis through non-canonical and alternative pathways, suppressing the NLRP3 inflammasome and IL-1β maturation. []
Q2: Does 2'-acetylacteoside impact melanogenesis?
A2: Yes, 2'-acetylacteoside demonstrates significant inhibitory effects on melanin synthesis in human epidermal melanocytes. [] It achieves this by reducing tyrosinase activity in a dose-dependent manner. [] The presence of phenolic hydroxyl groups and aglycone, steric hindrance, substituents on the middle glucopyranose, and the location of phenolic hydroxyl all influence its inhibitory potency. []
Q3: What are the neuroprotective effects of 2'-acetylacteoside?
A3: 2'-Acetylacteoside displays neuroprotective properties by significantly attenuating glutamate-induced neurotoxicity in rat cortical cell cultures. [] This effect is observed at concentrations ranging from 0.1 to 10 μM. []
Q4: What is the molecular formula and weight of 2'-acetylacteoside?
A4: While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, 2'-acetylacteoside's structure is described as a phenylethanoid glycoside. These compounds are characterized by a phenylethyl moiety linked to a glycoside unit. Further spectroscopic data would be required for complete structural elucidation.
Q5: What spectroscopic techniques are commonly used to characterize 2'-acetylacteoside?
A5: Researchers often employ a combination of spectroscopic methods for structural analysis, including:
- High-resolution mass spectrometry (HR-MS): Used to determine the molecular mass and fragmentation patterns, providing insights into the compound's structure and potential modifications. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR are crucial for elucidating the compound's structure, providing information about the type, number, and arrangement of atoms within the molecule. []
Q6: How does steaming with wine affect the content of 2'-acetylacteoside in Cistanche deserticola?
A6: Steaming Cistanche deserticola with wine leads to a decrease in 2'-acetylacteoside content as the steaming time increases. [] This suggests potential degradation or transformation of the compound under these specific processing conditions.
Q7: Does the season of harvest impact the 2'-acetylacteoside content in Cistanche deserticola?
A7: Yes, the content of 2'-acetylacteoside in Cistanche deserticola varies depending on the season of harvest. [] This highlights the potential influence of environmental factors and plant growth stages on the production of secondary metabolites like 2'-acetylacteoside.
Q8: How do structural modifications affect the antioxidant activity of 2'-acetylacteoside and related compounds?
A8: The antioxidant activity of phenylethanoid glycosides, including 2'-acetylacteoside, is influenced by several structural factors:
- Number of phenolic hydroxyl groups: A higher number of phenolic hydroxyl groups generally enhances antioxidant activity. [, ]
- Steric hindrance: Bulky substituents near the phenolic hydroxyl groups can hinder their interaction with free radicals, potentially reducing antioxidant activity. []
- Presence of 2-acetyl group: The presence of a 2-acetyl group on the middle glucopyranose may enhance antioxidant activity, as observed with 2'-acetylacteoside compared to acteoside. []
- Location of phenolic hydroxyl groups: The position of phenolic hydroxyl groups within the molecule can influence their electron-donating ability and, consequently, their antioxidant potency. []
Q9: What evidence supports the hepatoprotective activity of 2'-acetylacteoside?
A9: Studies have demonstrated the hepatoprotective effects of 2'-acetylacteoside and other phenylethanoids from Cistanche deserticola. These compounds suppress NADPH/CCl4-induced lipid peroxidation in rat liver microsomes and protect primary cultured rat hepatocytes from CCl4 or D-galactosamine-induced damage. []
Q10: What analytical techniques are used to quantify 2'-acetylacteoside in plant materials?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for the quantification of 2'-acetylacteoside:
- HPLC-ELSD: High-performance liquid chromatography coupled with evaporative light scattering detection (ELSD) is utilized for the isolation and purification of 2'-acetylacteoside from Cistanche deserticola. []
- HPLC-DAD: High-performance liquid chromatography coupled with diode array detection (DAD) enables the simultaneous determination of multiple phenylethanoid glycosides, including 2'-acetylacteoside, in Cistanche species. []
Q11: How do researchers ensure the quality control of Cistanche herbs containing 2'-acetylacteoside?
A11: Quality control of Cistanche herbs involves various measures:
- Chemical profiling: Techniques like UPLC-PDA-Q/TOF-MS help establish the chemical composition of different Cistanche species and identify potential adulterants. []
- Quantification of marker compounds: Accurate determination of 2'-acetylacteoside and other key phenylethanoid glycosides using validated analytical methods ensures batch-to-batch consistency. [, ]
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